2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol
Description
2-[({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a phenolic derivative featuring a pyrazole core substituted with a 2-fluoroethyl group at the N1 position.
Properties
Molecular Formula |
C13H16FN3O |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[[[2-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c14-6-8-17-12(5-7-16-17)10-15-9-11-3-1-2-4-13(11)18/h1-5,7,15,18H,6,8-10H2 |
InChI Key |
VBHPOLDZBFIASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2CCF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling with Phenol: The final step involves coupling the pyrazole derivative with phenol using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Hydrogen-Bonding and Crystal Packing
- Schiff Base Analogs: The imine (-CH=N-) linker in 2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol forms weaker hydrogen bonds compared to the target’s amine linker, reducing structural stability .
- Fluorinated vs.
Key Research Findings and Implications
Fluorine Substitution: The 2-fluoroethyl group in the target compound may confer metabolic resistance compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., EP 1 926 722 B1, Example 64) .
Hydrogen-Bonding Networks: Compounds like 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol demonstrate that phenol-pyrazole hybrids form stable crystalline structures via O-H···N interactions, suggesting the target compound could exhibit similar crystallinity .
Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in ) reduce molecular planarity, whereas electron-withdrawing groups (e.g., fluoroethyl) may enhance binding to biological targets.
Biological Activity
The compound 2-[({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol , with CAS number 1855948-15-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 259.71 g/mol. The structure features a phenolic group linked to a pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClFN5 |
| Molecular Weight | 259.71 g/mol |
| CAS Number | 1855948-15-0 |
| IUPAC Name | This compound |
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the fluoroethyl group may enhance its binding affinity to target proteins, potentially influencing pathways related to cell proliferation and apoptosis.
Biological Activity
Recent studies have indicated various biological activities associated with this compound:
- Antitumor Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown potential in inhibiting cell growth in breast cancer models.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted, which may be attributed to its influence on cytokine production and immune cell activation.
- Enzyme Inhibition : It has been observed that the compound can inhibit specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Effects : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, indicating its potential as an antitumor agent .
- Inflammation Modulation : Research published in Molecular Cancer Therapeutics highlighted that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting it may have therapeutic implications for inflammatory diseases .
- Enzyme Inhibition Analysis : A patent study indicated that the compound effectively inhibits ACC, which could be beneficial for metabolic disorders such as obesity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
